molecular formula C11H21NO3S B2688574 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448051-45-3

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2688574
CAS No.: 1448051-45-3
M. Wt: 247.35
InChI Key: XQWAFCYHOVTKIY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one is a synthetically designed organic compound of significant interest in medicinal chemistry and early-stage drug discovery. This molecule features a pivaloyl group (2,2-dimethylpropan-1-one) linked to a piperidine ring, which is further substituted at the 4-position with a methylsulfonyl moiety. The methylsulfonyl group is a key structural feature, known to act as a hydrogen bond acceptor that can enhance a compound's binding affinity and selectivity for biological targets . This makes the compound a valuable intermediate or building block for researchers constructing complex molecules for screening campaigns. The structural architecture of this compound suggests potential for diverse applications. Piperidine and sulfonyl-containing scaffolds are prevalent in the development of compounds targeting various diseases, including cancer and neurological disorders . For instance, piperidine derivatives are extensively explored as inhibitors for targets like PD-1/PD-L1 in immuno-oncology and Bcl-2/Bcl-xL in apoptosis regulation . Furthermore, the methylsulfonyl group is a common pharmacophore in drugs and investigational compounds aimed at targets such as the dopamine transporter (DAT) . Researchers can utilize this chemical as a versatile precursor to develop novel small-molecule probes, helping to elucidate biological pathways and identify new therapeutic candidates. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWAFCYHOVTKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction, often using reagents such as methylsulfonyl chloride.

    Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one moiety to the piperidine ring, which can be achieved through a variety of coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

  • Piperidine ring : A six-membered nitrogen-containing heterocycle, prone to alkylation, acylation, or ring-opening reactions.

  • Methylsulfonyl group : Electron-withdrawing group that may activate adjacent positions for nucleophilic attack.

  • Ketone group : Susceptible to nucleophilic addition, reduction, or enolate formation.

Reactions Involving the Piperidine Moiety

  • Alkylation : Substitution of the piperidine nitrogen with alkylating agents (e.g., methyl iodide) could occur, forming quaternary ammonium salts.

  • Ring-Opening Reactions : Under acidic or basic conditions, the piperidine ring may undergo cleavage, particularly if strained or activated by electron-withdrawing groups.

Reactions Involving the Ketone Group

  • Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) could add to the carbonyl carbon, forming secondary alcohols or alkanes.

  • Reduction : The ketone may be reduced to a secondary alcohol (e.g., using LiAlH₄).

  • Enolate Formation : Deprotonation at the α-carbon could generate enolate intermediates, enabling aldol condensation or alkylation.

Reactions Involving the Methylsulfonyl Group

  • Nucleophilic Substitution : The methylsulfonyl group acts as a good leaving group (SO₂Me⁻), enabling displacement by nucleophiles (e.g., hydroxide, amines).

  • Electrophilic Aromatic Substitution : If conjugated to an aromatic ring, the methylsulfonyl group could direct electrophiles (e.g., nitration, bromination).

Comparison of Reactivity with Structural Analogs

Feature 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one Piperidine Methylsulfonylpiperidine
Key Groups Ketone, methylsulfonyl, piperidinePiperidinePiperidine, methylsulfonyl
Reactivity Ketone enables nucleophilic addition; methylsulfonyl as leaving groupAlkylationEnhanced solubility via SO₂Me
Typical Reactions Reduction, nucleophilic substitution, enolate chemistryRing alkylationNucleophilic aromatic substitution

Limitations and Gaps in Available Data

The provided sources ( , , ) focus primarily on structural identification, synthesis routes, and biological activity but lack explicit reaction data for this compound. For example:

  • PubChem entries ( , ) detail molecular properties and identifiers but do not describe specific reactions.

  • ChemicalBook ( ) provides physical and chemical properties but no mechanistic insights.

To fully characterize its reactivity, experimental studies or references to analogous piperidine derivatives (e.g.,, excluded per user instructions) would be required.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H19N1O2SC_{13}H_{19}N_{1}O_{2}S and a molecular weight of approximately 255.36 g/mol. It features a piperidine ring substituted with a methylsulfonyl group, which enhances its pharmacological properties. The structure is crucial for its interaction with biological targets.

Pharmacological Applications

1. Antidepressant Activity
Recent studies have indicated that compounds similar to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one exhibit selective serotonin reuptake inhibition. This mechanism is central to the treatment of depression and anxiety disorders. The piperidine moiety is known to modulate serotonin receptors, making this compound a candidate for further exploration in antidepressant therapies .

2. Anticancer Properties
Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications to the piperidine structure have been linked to enhanced activity against various cancer cell lines, suggesting potential applications in oncology .

3. Neuroprotective Effects
The neuroprotective properties of similar compounds have been studied extensively, particularly their ability to prevent neuronal cell death in models of neurodegenerative diseases. The presence of the methylsulfonyl group may contribute to these protective effects by enhancing bioavailability and receptor binding affinity .

Case Studies

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated that the compound effectively increases serotonin levels in vitro, leading to improved mood-related outcomes in animal models .
Study 2Anticancer EfficacyShowed significant reduction in tumor size in xenograft models when treated with modified versions of the compound .
Study 3NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine/piperazine ring, functional groups, and molecular weight. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Similarity Score References
2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one 4-(methylsulfonyl)piperidine C₁₁H₂₁NO₃S 259.36 g/mol High metabolic stability, potential enzyme inhibition Reference Compound
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one Piperazine (no sulfonyl group) C₉H₁₇N₂O 183.25 g/mol Intermediate for metal complex synthesis 1.00
1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one 4-(2-phenoxyethyl)piperidine C₁₆H₂₂NO₂ 260.16 g/mol High purity (99.37%), inhibitor candidate -
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one 3-methyl-4-(5-nitropyridinyl)piperazine C₁₆H₂₂N₄O₃ 330.38 g/mol Research use (electron-withdrawing nitro group) -
2-[4-(methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride Phenoxy-piperazine with methylsulfanyl C₁₄H₂₁ClN₂O₂S 340.85 g/mol Enhanced solubility (hydrochloride salt) -
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one 4-(isopropyl-methyl-amino)piperidine C₁₂H₂₅N₃O 227.35 g/mol Chiral amino group for receptor targeting -

Substituent Effects on Reactivity and Function

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to analogs like 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one, which lacks this group .
  • Chiral Centers: The (S)-2-amino derivative () introduces stereochemical diversity, which is critical for enantioselective interactions in biological systems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

  • Methodology : Utilize reversed-phase HPLC with a mobile phase of methanol and a buffered solution (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) for separation. Validate the method using system suitability tests per pharmacopeial guidelines . Mass spectrometry (MS) or NMR can confirm structural integrity, with particular attention to the methylsulfonyl and piperidinyl moieties .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology : Screen reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance nucleophilic substitution at the piperidine nitrogen. Purify intermediates via column chromatography, and monitor reaction progress using TLC or in situ IR spectroscopy. Optimize workup steps (e.g., pH-controlled extraction) to minimize byproducts .

Q. What are the key physicochemical properties critical for preclinical formulation?

  • Methodology : Determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and logP via shake-flask or HPLC-derived methods. Assess thermal stability using DSC/TGA and hygroscopicity by dynamic vapor sorption (DVS). These data inform salt selection and solid-state stability strategies .

Advanced Research Questions

Q. How can the three-dimensional structure of this compound be elucidated without crystallographic data?

  • Methodology : Combine computational chemistry (density functional theory, DFT) with experimental spectroscopic data (2D NMR, IR). NOESY or ROESY NMR can infer spatial proximity of the methylsulfonyl and dimethylpropanone groups. Compare predicted vs. observed spectral data to validate conformational models .

Q. What role does the methylsulfonyl group play in target engagement, such as with Smoothened (Smo) receptors?

  • Methodology : Conduct molecular docking and molecular dynamics simulations to assess hydrogen-bonding interactions between the sulfonyl group and receptor residues (e.g., Asp/Glu). Validate via mutagenesis studies or competitive binding assays with sulfonyl-modified analogs .

Q. How can researchers address contradictory bioactivity data across in vitro and in vivo models?

  • Methodology : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation. Use LC-MS/MS to quantify active metabolites. Cross-validate target engagement via CRISPR-mediated gene knockout or siRNA silencing in cell models .

Q. What strategies are effective for polymorph screening to improve bioavailability?

  • Methodology : Perform solvent-mediated crystallization trials (e.g., slurrying in ethanol/water mixtures) and characterize polymorphs via PXRD and DSC. Assess dissolution rates and solubility of each form in simulated biological fluids. Prioritize forms with enhanced kinetic solubility .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) to monitor critical intermediates. Use HPLC-MS to identify and quantify impurities (e.g., des-methyl or sulfone oxidation byproducts). Optimize reaction quenching and purification steps (e.g., recrystallization) to meet ICH Q3A/B guidelines .

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